molecular formula C9H12N2O4 B10902791 Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10902791
M. Wt: 212.20 g/mol
InChI Key: VZBRPIMRMOWKRT-UHFFFAOYSA-N
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Description

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ester groups at positions 3 and 5, and an ethyl group at position 1. It is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl hydrazine with diethyl oxalate, followed by cyclization and esterification. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide to facilitate the formation of the pyrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control and the use of continuous flow reactors. This ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and carboxylic acids .

Scientific Research Applications

Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-phenyl-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Comparison: Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 1-ethylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)5-6(10-11)8(12)14-2/h5H,4H2,1-3H3

InChI Key

VZBRPIMRMOWKRT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

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